![molecular formula C12H9NO5 B1438838 [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid CAS No. 1105191-69-2](/img/structure/B1438838.png)
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid
Vue d'ensemble
Description
“[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid” is a chemical compound with the molecular formula C12H9NO5 . It is also known by other synonyms such as “3-Isoxazoleacetic acid, 5-(1,3-benzodioxol-5-yl)-”, “(5-Benzo[1,3]dioxol-5-yl-isoxazol-3-yl)-acetic acid”, and "2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid" .
Molecular Structure Analysis
The molecular weight of “[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid” is 247.2 . The InChI string representation of its structure is "InChI=1S/C12H9NO5/c14-12(15)5-8-4-10(18-13-8)7-1-2-9-11(3-7)17-6-16-9/h1-4H,5-6H2,(H,14,15)" .Physical And Chemical Properties Analysis
“[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid” has a predicted boiling point of 475.9±45.0 °C and a predicted density of 1.459±0.06 g/cm3 . Its pKa is predicted to be 3.80±0.10 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Isoxazole Derivatives
A study by Rajanarendar, Karunakar, & Ramu (2006) explored the synthesis of various isoxazole derivatives, including compounds related to [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid. These compounds were found to have potential applications in medicinal chemistry due to their unique structures.
Preparation of Benzodioxanуl-Triazole Derivatives
Research by Sargsyan et al. (2018) involved the synthesis of new derivatives involving 1,4-Benzodioxanуl-1,2,4-triazole, a structure related to the compound . These derivatives have potential applications in developing new chemical entities with various biological activities.
Biological and Pharmacological Applications
Antimicrobial and Antioxidant Activities
A study by Pothuri, Machiraju, & Rao (2020) highlighted the synthesis of novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid, showing antimicrobial and antioxidant activities. This suggests potential therapeutic applications for these compounds.
Inhibition of Heparanase
Courtney et al. (2005) discovered that benzoxazol-5-yl acetic acid derivatives, structurally related to the compound of interest, act as heparanase inhibitors with potential anti-angiogenic properties. This finding, as reported in Bioorganic & Medicinal Chemistry Letters, has implications for cancer research and therapy.
Other Applications
- Coordination Polymers: Research by He et al. (2020) focused on the synthesis of coordination polymers using derivatives of benzene-1,3-dioic acid, which could have implications for material science and nanotechnology.
Safety And Hazards
Propriétés
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-12(15)5-8-4-10(18-13-8)7-1-2-9-11(3-7)17-6-16-9/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQOEAPNUCHBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



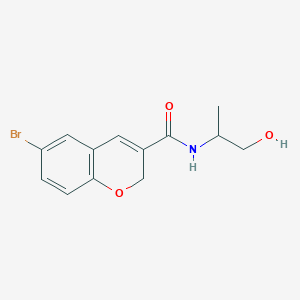
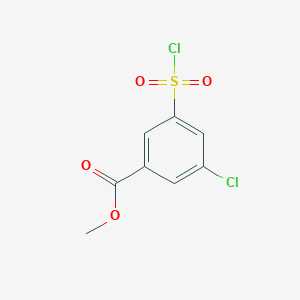

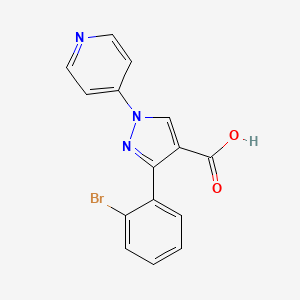
![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)
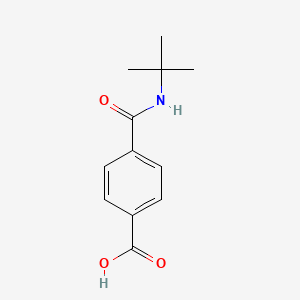
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)
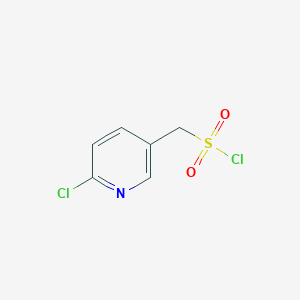
![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)
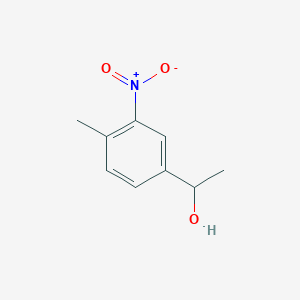
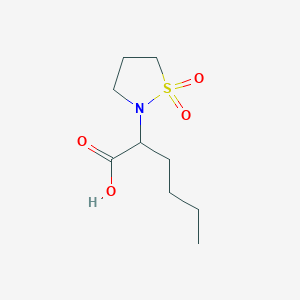

![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)